An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-yl)methanol Derivatives
An In-Depth Technical Guide to (2-Bromo-1,3-thiazol-yl)methanol Derivatives
Section 1: Molecular Profile and Physicochemical Properties
The (bromo-thiazol-yl)methanol scaffold is a cornerstone building block in medicinal chemistry. It combines a reactive bromine atom, ideal for molecular elaboration, with a stable, bio-isosteric thiazole ring and a functional methanol group for further derivatization.
The representative compound, (2-Bromo-1,3-thiazol-5-yl)methanol, possesses the following key properties:
| Property | Value | Source(s) |
| CAS Number | 687636-93-7 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1] |
| Molecular Weight | 194.05 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 288.3°C at 760 mmHg | [1] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1][2] |
The Hydrochloride Salt Form
The requested hydrochloride salt of (2-Bromo-1,3-thiazol-4-yl)methanol is formed by the protonation of the basic nitrogen atom in the thiazole ring by hydrochloric acid. This transformation is a standard practice in drug development for several reasons:
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Increased Aqueous Solubility: The ionic nature of the salt form significantly enhances solubility in polar protic solvents, including water, which is crucial for formulation and biological testing.
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Improved Stability and Handling: Crystalline salts are often more stable and less hygroscopic than their free-base counterparts, simplifying handling, purification, and storage.
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Causality of Choice: Researchers opt for salt forms to overcome the poor solubility often associated with neutral heterocyclic compounds, thereby improving their bioavailability and suitability for in-vitro and in-vivo assays.
Caption: Structures of the representative isomer and the proposed hydrochloride salt.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of brominated thiazole derivatives can be approached through several established routes. A common and robust method involves the construction of the thiazole ring followed by selective bromination, or the use of brominated starting materials.
Plausible Synthetic Workflow: Hantzsch Thiazole Synthesis Adaptation
A logical and field-proven approach is a variation of the Hantzsch synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.
Step-by-Step Protocol:
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Preparation of 1,3-dichloroacetone: Start with a suitable α,α'-dihaloketone. 1,3-dichloroacetone is a commercially available and effective precursor.
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Thioamide Formation: Prepare bromo-thioacetamide. This key intermediate can be challenging to handle but is essential for introducing the C2-bromo substituent directly.
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Cyclocondensation: React bromo-thioacetamide with 1,3-dichloroacetone in a suitable solvent like ethanol or DMF. The reaction proceeds via nucleophilic attack of the thioamide sulfur onto one of the carbonyl-activated carbons, followed by intramolecular cyclization and dehydration to form the thiazole ring.
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Reduction to Methanol: The resulting (2-Bromo-1,3-thiazol-4-yl)carbaldehyde or a related ester is then selectively reduced to the target methanol using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the C-Br bond.
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Salt Formation: The purified free-base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a stoichiometric amount of HCl (often as a solution in dioxane or ether) to precipitate the hydrochloride salt.
Caption: Key reactive sites and potential synthetic transformations.
Section 4: Spectroscopic and Analytical Characterization
While specific spectra for the requested compound are unavailable, a senior scientist can reliably predict the key analytical signatures based on fundamental principles and data from related structures. [3][4]
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¹H NMR:
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Thiazole Proton: A singlet is expected for the proton on the thiazole ring (at C4 or C5), typically in the aromatic region (δ 7.0-8.0 ppm). [3] * Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) would appear around δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, typically between δ 2.0-5.0 ppm.
-
-
¹³C NMR:
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C-Br Carbon (C2): This carbon is significantly deshielded and would appear downfield, typically in the δ 140-155 ppm range.
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Other Thiazole Carbons: These would appear in the aromatic region, generally between δ 110-150 ppm.
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Methylene Carbon (-CH₂OH): Expected to be in the δ 55-65 ppm range.
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-
Mass Spectrometry (MS):
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The most telling feature is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment, separated by 2 mass units (M⁺ and M⁺+2). This provides definitive confirmation of the presence of a single bromine atom. [3]
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Section 5: Safety, Handling, and Storage
Brominated heterocyclic compounds require careful handling due to their potential toxicity and reactivity. [5][6]The following protocols are based on safety data for the representative isomer and general best practices. [7][8]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Self-Validating Handling Protocol
Objective: To ensure user safety and compound integrity by minimizing exposure and preventing contamination.
-
Engineering Controls Assessment: ALWAYS handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [5]Ensure safety shower and eyewash stations are accessible and tested.
-
Personal Protective Equipment (PPE) Verification:
-
Gloves: Wear nitrile or neoprene gloves. Check for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles and a face shield. [5] * Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Dispensing and Weighing:
-
Conduct all transfers within the fume hood.
-
Use spatulas and weighing paper dedicated to this compound to avoid cross-contamination.
-
Tare the balance with the receiving vessel before adding the compound to minimize time spent with the open container.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if performing moisture-sensitive reactions (like cross-couplings).
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces, spatulas, and the external surfaces of the container with a suitable solvent (e.g., isopropanol) after use.
-
Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container in accordance with institutional regulations. [7]6. Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [2]Recommended storage temperature is 2-8°C. [1]
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Section 6: Applications in Medicinal Chemistry and Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [9]Its derivatives are known to possess a wide spectrum of biological activities. [10]
-
Antimicrobial Agents: The thiazole ring is a key component of many compounds with potent antibacterial and antifungal properties. [9][11][12]* Anticancer Agents: Thiazole-based compounds have been developed as inhibitors of various kinases and other enzymes involved in cancer progression. [13]* Anti-inflammatory and Antiviral Activity: The scaffold is also explored for its potential in developing anti-inflammatory and antiviral drugs. [9] The strategic importance of (2-Bromo-1,3-thiazol-yl)methanol hydrochloride lies in its role as a versatile intermediate. It enables drug discovery teams to rapidly synthesize libraries of novel compounds around a proven pharmacophore. The bromine atom allows for systematic exploration of one vector of chemical space, while the methanol group provides an orthogonal handle for exploring another, making it a powerful tool in the lead optimization phase of drug development. [14]
References
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties . PubMed Central. Available at: [Link]
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C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... . ResearchGate. Available at: [Link]
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BROMINE BROMINE - Safety Handbook . ICL Group. Available at: [Link]
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Supporting Information for Selenium-catalyzed C–H/S–S bond activation . The Royal Society of Chemistry. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . ResearchGate. Available at: [Link]
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¹H NMR spectrum of the thiazole derivative B . ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds . ResearchGate. Available at: [Link]
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Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile . RSC Publishing. Available at: [Link]
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Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Synthesis New and Novel Aryl Thiazole Derivatives Compounds . Oriental Journal of Chemistry. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... . PubMed Central. Available at: [Link]
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Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]
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Suzuki cross-coupling reaction . YouTube. Available at: [Link]
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(2-Methyl-1,3-thiazol-5-yl)methanol . PubChem. Available at: [Link]
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